molecular formula C19H14Cl2N2O B3457022 N-benzyl-2,5-dichloro-N-2-pyridinylbenzamide

N-benzyl-2,5-dichloro-N-2-pyridinylbenzamide

Cat. No. B3457022
M. Wt: 357.2 g/mol
InChI Key: YZIGUNNZYXOHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dichloro-N-2-pyridinylbenzamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BDP-9066 involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, BDP-9066 can alter the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
BDP-9066 has been found to exhibit various biochemical and physiological effects. Scientific research has shown that BDP-9066 can induce cell cycle arrest and apoptosis in cancer cells. BDP-9066 has also been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP-9066 is its potent antitumor activity, making it a promising candidate for the development of anticancer drugs. BDP-9066 has also been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis. However, one of the limitations of BDP-9066 is its relatively low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of BDP-9066. One potential direction is the development of BDP-9066-based anticancer drugs. Another potential direction is the investigation of the potential use of BDP-9066 in the treatment of inflammatory disorders such as arthritis. Additionally, further research is needed to investigate the potential side effects and toxicity of BDP-9066 in vivo.

Scientific Research Applications

BDP-9066 has been extensively studied for its potential therapeutic applications in various diseases. Scientific research has shown that BDP-9066 exhibits potent antitumor activity and can induce apoptosis in cancer cells. BDP-9066 has also been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis.

properties

IUPAC Name

N-benzyl-2,5-dichloro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-15-9-10-17(21)16(12-15)19(24)23(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIGUNNZYXOHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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